molecular formula C14H15N3O2S B2526429 N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034280-97-0

N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2526429
CAS No.: 2034280-97-0
M. Wt: 289.35
InChI Key: JZRCFVGJEBHOMX-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an isochroman ring system linked to a thiadiazole ring, which is further connected to a carboxamide group. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of Isochroman-3-ylmethyl Intermediate: The synthesis begins with the preparation of the isochroman-3-ylmethyl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiadiazole Ring Formation: The next step involves the formation of the thiadiazole ring. This can be accomplished by reacting the isochroman-3-ylmethyl intermediate with thiosemicarbazide under oxidative conditions.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the thiadiazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles under various conditions (acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, such as alkyl, acyl, or aryl groups.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide
  • N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide
  • N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide

Uniqueness

N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both the isochroman and thiadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-13(20-17-16-9)14(18)15-7-12-6-10-4-2-3-5-11(10)8-19-12/h2-5,12H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRCFVGJEBHOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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